- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin A, Tetrahedron Letters, 1987, 28(2), 171-4
Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)
96606-95-0 structure
Product Name:3-(2-Iodophenyl)propanoic Acid
Numéro CAS:96606-95-0
Le MF:C9H9IO2
Mégawatts:276.071035146713
MDL:MFCD00040789
CID:802820
PubChem ID:329765331
Update Time:2024-10-25
3-(2-Iodophenyl)propanoic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(2-Iodophenyl)propanoic acid
- 3-(2-IODOPHENYL)PROPIONIC ACID
- Benzenepropanoic acid,2-iodo-
- 2-Iodobenzenepropanoic acid
- Benzenepropanoic acid, 2-iodo-
- 2-Iodo-benzenepropanoic acid
- AK112430
- 2-iodobenzenepropionic acid
- 3-(2'-Iodophenyl)propionic acid
- POJTZKMVSQVKNR-UHFFFAOYSA-N
- 3-(2-iodanylphenyl)propanoic acid
- 3-(2-Iodo-phenyl)-propionic acid
- OR6479
- SBB068273
- 6771AC
- MB00406
- FCH1321240
- 2-Iodobenzenepropanoic acid (ACI)
- s10171
- AKOS005216849
- WDA60695
- SY238889
- 3-(2-Iodophenyl)propionic acid, 97%
- SCHEMBL4336097
- 3-(2-Iodophenyl)propanoicacid
- DTXSID50371515
- 96606-95-0
- CS-0156655
- DS-5647
- MFCD00040789
- 3-(2-Iodophenyl)propanoic Acid
-
- MDL: MFCD00040789
- Piscine à noyau: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- La clé Inchi: POJTZKMVSQVKNR-UHFFFAOYSA-N
- Sourire: O=C(CCC1C(I)=CC=CC=1)O
Propriétés calculées
- Qualité précise: 275.96500
- Masse isotopique unique: 275.965
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 159
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 37.3
- Le xlogp3: 2.3
Propriétés expérimentales
- Dense: 1.775
- Point de fusion: 87-92 °C
- Point d'ébullition: 354 ºC
- Point d'éclair: 168 ºC
- Indice de réfraction: 1.624
- Le PSA: 37.30000
- Le LogP: 2.30840
3-(2-Iodophenyl)propanoic Acid Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H302-H315-H318-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22-37/38-41-52/53
- Instructions de sécurité: 26-39-61
-
Identification des marchandises dangereuses:
- Conditions de stockage:Keep in dark place,Sealed in dry,Room Temperature
3-(2-Iodophenyl)propanoic Acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033918-250mg |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 033918-1g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 033918-5g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 033918-10g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 10g |
£280.00 | 2022-03-01 | |
| Alichem | A013033530-250mg |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013033530-500mg |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013033530-1g |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-200mg |
3-(2-Iodophenyl)propanoic Acid |
96606-95-0 | 97% | 200mg |
109.0CNY | 2021-07-12 | |
| Apollo Scientific | OR6479-1g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 97% | 1g |
£19.00 | 2025-03-21 | |
| Apollo Scientific | OR6479-5g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 97% | 5g |
£150.00 | 2025-02-20 |
3-(2-Iodophenyl)propanoic Acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodides, Synthesis, 2012, 44(15), 2413-2423
Méthode de production 3
Conditions de réaction
1.1 Reagents: Formic acid , Triethylamine
Référence
- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biaryls, Synthesis, 2007, (3), 464-477
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux
Référence
- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Référence
- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified Analogues, Journal of Organic Chemistry, 2018, 83(13), 7250-7270
Méthode de production 6
Conditions de réaction
Référence
- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to Dithioesters, Journal of Organic Chemistry, 1994, 59(24), 7410-13
Méthode de production 7
Conditions de réaction
1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid
Référence
- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds, Journal of Organic Chemistry, 2002, 67(26), 9428-9438
Méthode de production 9
Conditions de réaction
1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C
1.2 Reagents: Water ; 6 h, 90 °C
1.2 Reagents: Water ; 6 h, 90 °C
Référence
- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation, Organic Letters, 2018, 20(2), 345-348
Méthode de production 10
Conditions de réaction
1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)
Référence
- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcohols, Tetrahedron: Asymmetry, 2001, 12(4), 585-596
Méthode de production 11
Conditions de réaction
1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)
Référence
- On Homogeneous Gold/Palladium Catalytic Systems, Advanced Synthesis & Catalysis, 2012, 354(1), 133-147
Méthode de production 12
Conditions de réaction
Référence
- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus Heterocycles, Angewandte Chemie, 2022, 61(24),
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium
Référence
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168
Méthode de production 14
Conditions de réaction
Référence
- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition Pathway, Journal of Organic Chemistry, 1995, 60(9), 2704-13
3-(2-Iodophenyl)propanoic Acid Raw materials
- 3-Phenylpropionic acid
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Benzenepropanenitrile, 2-iodo-
- Diethyl 2-(2-iodobenzyl)malonate
- 2-Iodobenzaldehyde
- 5,5-dimethylcyclohexane-1,3-dione
- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
- Benzenepropanoic acid, 2-iodo-, methyl ester
- 2-Propenoic acid,3-(2-iodophenyl)-
3-(2-Iodophenyl)propanoic Acid Preparation Products
3-(2-Iodophenyl)propanoic Acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid
Numéro de commande:A845618
État des stocks:in Stock
Quantité:25g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:06
Prix ($):646.0/155.0
Courriel:sales@amadischem.com
3-(2-Iodophenyl)propanoic Acid Littérature connexe
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid
Pureté:99%/99%
Quantité:25g/5g
Prix ($):646.0/155.0